molecular formula C23H39NO2 B1630362 D-erythro-MAPP CAS No. 60847-25-8

D-erythro-MAPP

Cat. No.: B1630362
CAS No.: 60847-25-8
M. Wt: 361.6 g/mol
InChI Key: YLAZEWZHIRBZDA-NFBKMPQASA-N
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Description

D-erythro-MAPP: is a synthetic analog of ceramide, known chemically as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol. It is primarily recognized for its role as a selective inhibitor of alkaline ceramidase, an enzyme involved in the metabolism of ceramides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-MAPP involves the reaction of myristoyl chloride with (1S,2R)-2-amino-1-phenyl-1-propanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: D-erythro-MAPP is used as a tool compound in the study of ceramide metabolism and sphingolipid biology. Its ability to inhibit alkaline ceramidase makes it valuable for investigating the role of ceramides in cellular processes .

Biology and Medicine: In biological research, this compound is utilized to study the effects of ceramide accumulation on cell growth, apoptosis, and cell cycle regulation. It has shown potential in cancer research, particularly in inducing cell cycle arrest and inhibiting the growth of cancer cells . Additionally, its role in modulating sphingolipid metabolism has implications for understanding diseases such as diabetes and cardiovascular disorders .

Properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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